1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

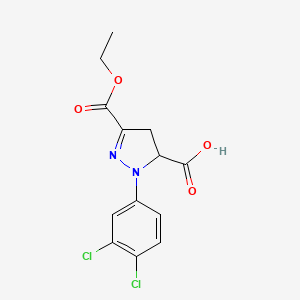

1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a 3,4-dichlorophenyl substituent at the 1-position, an ethoxycarbonyl group at the 3-position, and a carboxylic acid moiety at the 5-position of the dihydropyrazole ring.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O4/c1-2-21-13(20)10-6-11(12(18)19)17(16-10)7-3-4-8(14)9(15)5-7/h3-5,11H,2,6H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNUQCWGDFEJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and an ethoxycarbonyl moiety, which contribute to its diverse chemical properties and biological effects.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking catalytic activity.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways and altering cellular responses.

- Gene Expression Regulation : The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of the dichlorophenyl group was noted to enhance the antiproliferative activity significantly .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals that:

| Compound | Modification | Biological Activity |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-(methoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Methoxy instead of ethoxy | Altered reactivity and activity |

| 1-(2,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | Position of chlorine substitution | Variability in potency against cancer cells |

Study on Anticancer Activity

A significant study conducted on a series of pyrazole derivatives demonstrated that the presence of electron-withdrawing groups like chlorine enhances anticancer activity. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, the compound was tested against multiple strains of bacteria. Results indicated a notable zone of inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

Scientific Research Applications

The compound 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 1264049-70-8) is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its applications in detail, supported by relevant data and case studies.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Another promising application of this compound is in the treatment of inflammatory diseases. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property makes it a potential candidate for developing anti-inflammatory drugs.

Antimicrobial Properties

There is emerging evidence that pyrazole compounds can exhibit antimicrobial activity. Studies have reported that derivatives similar to this compound demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections.

Pesticide Development

The structural features of this compound make it suitable for development as a pesticide. Its ability to disrupt biological processes in pests can be harnessed to create effective agricultural chemicals that minimize crop damage.

Herbicidal Activity

Research has also indicated that compounds within this chemical class can act as herbicides. Their ability to inhibit specific metabolic pathways in plants can lead to effective weed control strategies without harming desirable crops.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics against breast cancer cell lines .

Case Study 2: Anti-inflammatory Mechanisms

In an investigation published in Pharmacology Reports, researchers explored the anti-inflammatory properties of pyrazole derivatives. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .

Case Study 3: Antimicrobial Efficacy

Another study highlighted in Antibiotics journal assessed the antimicrobial properties of various pyrazole compounds. The findings revealed that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds from the evidence, focusing on substituent effects and applications:

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Derivatives

Key Findings:

Substituent Position and Bioactivity :

- The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to 2,5-dichloro () or 3-chloro () analogs, as meta/para chlorine positions often improve metabolic stability in drug candidates .

- Nitro-substituted derivatives (e.g., CAS 1264039-14-6) are prioritized in high-throughput medicinal chemistry due to their reactivity in further functionalization .

However, commercial discontinuation () suggests synthetic or scalability limitations .

Commercial and Research Relevance: The 3-chlorophenyl analog (CAS 1264040-36-9) is actively marketed (95+% purity), indicating robust demand for non-methylated pyrazole-carboxylic acids in screening libraries . Nitro-containing derivatives () are critical in API synthesis, reflecting their utility in constructing nitrogen-rich pharmacophores .

Synthetic Challenges: Methoxy and methyl substituents (e.g., ) may complicate purification, as noted by discontinuation of certain products .

Q & A

Q. What are the recommended synthetic routes for this compound?

Answer: The synthesis typically involves multi-step protocols starting from substituted phenyl precursors. For example:

- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Halogenation (e.g., dichlorophenyl introduction) is achieved via electrophilic substitution .

- Esterification : Ethoxycarbonyl groups are introduced using ethyl chloroformate or similar reagents under basic conditions .

Key validation : Monitor intermediates via TLC and confirm the final product using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the compound’s structure and purity?

Answer:

Q. What are the critical physicochemical properties to evaluate?

Answer:

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents to guide formulation for in vitro studies.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, thermal gravimetric analysis (TGA) identifies decomposition thresholds (~200°C for similar pyrazoles) .

- Partition coefficient (LogP) : Determine via shake-flask method or computational tools (e.g., ChemAxon) to predict membrane permeability.

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Answer:

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to specific positions .

- Catalytic control : Use palladium catalysts to achieve cross-coupling at less reactive sites (e.g., Suzuki-Miyaura for aryl boronic acids) .

- Computational modeling : DFT studies predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What methodologies resolve contradictions between experimental and computational data?

Answer:

- Multi-technique validation : If NMR data conflicts with DFT-predicted conformers, perform X-ray crystallography for definitive structural assignment .

- Parameter optimization : Adjust computational settings (e.g., solvent model in Gaussian) to better match experimental UV-Vis or IR spectra .

- Error analysis : Quantify uncertainties in experimental measurements (e.g., crystallographic R-factors) and computational approximations (e.g., basis set limitations) .

Q. How can the compound’s bioactivity be systematically evaluated?

Answer:

- Targeted assays : Screen against enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using fluorescence-based activity assays.

- Dose-response studies : Determine IC values via serial dilution (1 nM–100 μM range) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation and identify metabolically labile sites (e.g., ester hydrolysis) .

Q. What strategies improve the compound’s stability in aqueous formulations?

Answer:

- pH adjustment : Stabilize the carboxylic acid moiety by buffering solutions to pH > pKa (e.g., phosphate buffer at pH 7.4) .

- Lyophilization : Convert to a sodium salt for enhanced shelf-life and reconstitution in polar solvents .

- Protective groups : Temporarily mask reactive groups (e.g., convert carboxylic acid to methyl ester) during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.